molecular formula C18H19N5O3S2 B2910084 4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide CAS No. 2380191-63-7

4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide

Cat. No.: B2910084
CAS No.: 2380191-63-7
M. Wt: 417.5
InChI Key: GSZPICKMSWVPDO-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as thiophene and pyrimidine derivatives. The azetidine ring is then introduced via cyclization reactions, followed by the attachment of the benzamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thieno[3,2-d]pyrimidine moiety or the azetidine ring.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups onto the benzamide or thieno[3,2-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide involves its interaction with specific molecular targets within cells. The thieno[3,2-d]pyrimidine moiety is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and ultimately result in cell death. This makes the compound a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]pyrimidin-4(3H)-thione: Known for its photodynamic therapy applications.

    Thieno[2,3-d]pyrimidin-4(3H)-one: Studied for its inhibitory effects on specific enzymes.

Uniqueness

4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide stands out due to its unique combination of structural features, which confer specific biological activities not observed in other similar compounds. Its potential as a therapeutic agent, particularly in the field of oncology, highlights its significance in scientific research.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-22(2)28(25,26)14-5-3-12(4-6-14)18(24)21-13-9-23(10-13)17-16-15(7-8-27-16)19-11-20-17/h3-8,11,13H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZPICKMSWVPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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